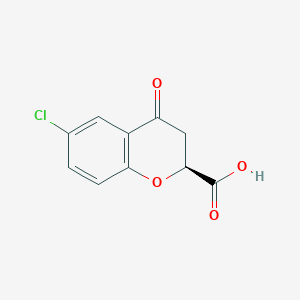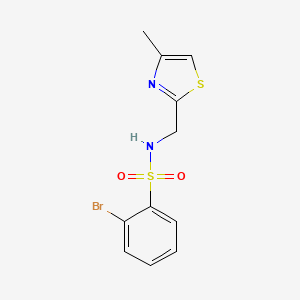
(4-Bromophenyl)(2,6-dimethylpiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromophenyl)(2,6-dimethylpiperidin-1-yl)methanone is an organic compound that features a bromophenyl group attached to a methanone moiety, which is further connected to a 2,6-dimethylpiperidin-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)(2,6-dimethylpiperidin-1-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 2,6-dimethylpiperidine.
Formation of Intermediate: The 4-bromobenzaldehyde undergoes a condensation reaction with 2,6-dimethylpiperidine in the presence of a suitable catalyst to form an intermediate.
Final Product Formation: The intermediate is then subjected to oxidation to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of efficient catalysts. Continuous flow reactors may be employed to enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Bromophenyl)(2,6-dimethylpiperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted phenyl derivatives.
Applications De Recherche Scientifique
(4-Bromophenyl)(2,6-dimethylpiperidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Bromophenyl)(2,6-dimethylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Bromophenyl)(2,6-dimethylpiperidin-1-yl)methanone:
(3-Bromophenyl)(2,6-dimethylpiperidin-1-yl)methanone: Similar structure but with the bromine atom in a different position, leading to different reactivity and applications.
(4-Chlorophenyl)(2,6-dimethylpiperidin-1-yl)methanone: Chlorine substitution instead of bromine, affecting its chemical properties and uses.
Uniqueness
This compound stands out due to its specific bromine substitution, which imparts unique reactivity and potential for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C14H18BrNO |
|---|---|
Poids moléculaire |
296.20 g/mol |
Nom IUPAC |
(4-bromophenyl)-(2,6-dimethylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C14H18BrNO/c1-10-4-3-5-11(2)16(10)14(17)12-6-8-13(15)9-7-12/h6-11H,3-5H2,1-2H3 |
Clé InChI |
SPWZKDGGVURQEO-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(N1C(=O)C2=CC=C(C=C2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-({[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-hydroxy-4-oxo-4H-chromen-7-yl]oxy}acetyl)-L-prolyl-D-phenylalaninamide](/img/structure/B14910885.png)

![2-Chloro-4,5,6,7-tetrahydrobenzo[b]thiophen-7-amine](/img/structure/B14910898.png)

![N-benzyltetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B14910907.png)
![8-Chloro-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4(3H)-one](/img/structure/B14910917.png)
![1-(4-Methoxybenzenesulfonyl)-8'-methyl-3',4'-dihydro-1'h-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B14910921.png)






